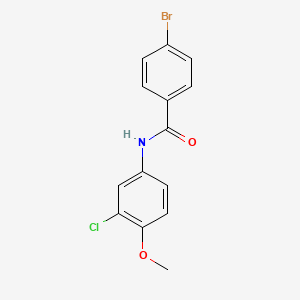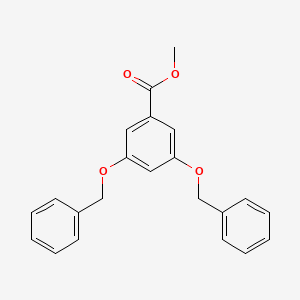
Methyl 3,5-bis(benzyloxy)benzoate
説明
“Methyl 3,5-bis(benzyloxy)benzoate” is a chemical compound with the molecular formula C22H20O4 . It is also known by its English name “this compound” and has a CAS number of 58605-10-0 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI codeInChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . The compound has a molecular weight of 348.4 g/mol . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 348.39 . It has a density of 1.1447 (rough estimate), a melting point of 67 °C, and a boiling point of 442.76°C (rough estimate) . The compound has a flash point of 221.6°C and a vapor pressure of 2.26E-10mmHg at 25°C . The refractive index is estimated to be 1.6000 .科学的研究の応用
1. Synthesis and Properties in Polymer Science
Methyl 3,5-bis(benzyloxy)benzoate has been utilized in the synthesis of hyperbranched aromatic polyamides. Yang, Jikei, and Kakimoto (1999) demonstrated its use in thermal polymerization to produce polymers with solubility in various organic solvents and notable molecular weights (Yang, Jikei, & Kakimoto, 1999). Similarly, Shanmugam, Sivakumar, and Nasar (2008) synthesized hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s using similar monomers, exploring their thermal stability and optical properties (Shanmugam, Sivakumar, & Nasar, 2008).
2. Lanthanide-based Coordination Polymers
The compound has been a key component in the synthesis of lanthanide coordination compounds, as explored by Sivakumar et al. (2011). They focused on the photophysical properties of these compounds, which were constructed using 3,5-bis(benzyloxy)benzoic acid derivatives (Sivakumar, Reddy, Cowley, & Butorac, 2011).
3. Synthesis of Arylcarboranes for Oligomers
Förster, Bertran, Teixidor, and Viňas (1999) investigated the synthesis of aryl o-carboranes using methyl 3,5-bis(trimethylsilyl-ethynyl)-benzoate, showing potential applications in creating bis-carboranes for various synthetic purposes (Förster, Bertran, Teixidor, & Viňas, 1999).
4. Influence on Molecular Structures in Liquid Crystals
Kuboshita, Matsunaga, and Matsuzaki (1991) prepared a series of compounds including 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates to examinethe influence of non-linear molecular structures on mesophase formation, which is critical in the study of liquid crystals. The research demonstrated the compatibility of such structures with mesophase formation and explored their thermal stability and phase behavior (Kuboshita, Matsunaga, & Matsuzaki, 1991).
5. Aerobic Oxidation in Organic Chemistry
Urgoitia et al. (2015) developed a catalyst system for the Pd-catalyzed aerobic oxidation of benzylic positions using a combination of palladium(II) acetate and a benzoate ligand like 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate. This system facilitated selective oxidation in carbon adjacent to arene rings, showcasing its importance in organic synthesis and chemical transformations (Urgoitia, Maiztegi, SanMartin, Herrero, & Domínguez, 2015).
6. Interaction in Coordination Chemistry
He et al. (2020) investigated coordination polymers based on a deprotonated derivative of benzoic acid, highlighting the structural and functional significance of such compounds in coordination chemistry. Their study provided insights into the structural formation and properties of these polymers (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
特性
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58605-10-0 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

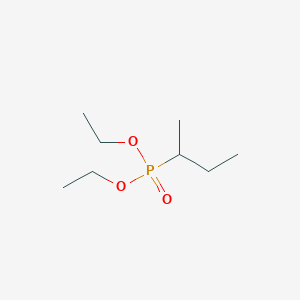
![2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1635221.png)
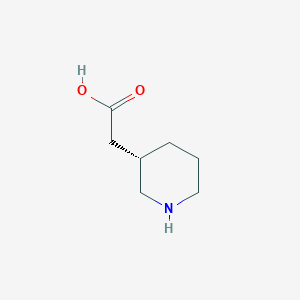
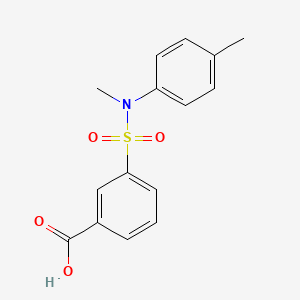

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635248.png)
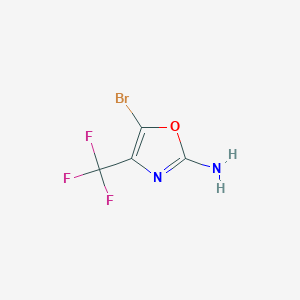
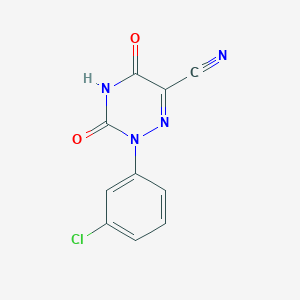
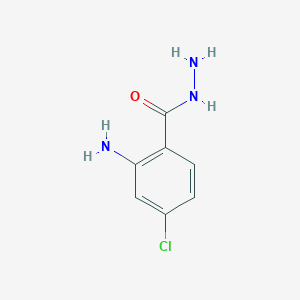
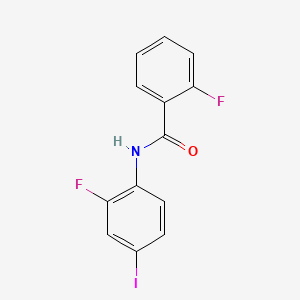
![Methyl 3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate](/img/structure/B1635278.png)
![[5-(4-Chlorophenyl)-2-furyl]methylamine](/img/structure/B1635296.png)
![2-[(3-Methoxyphenyl)amino]acetohydrazide](/img/structure/B1635297.png)
